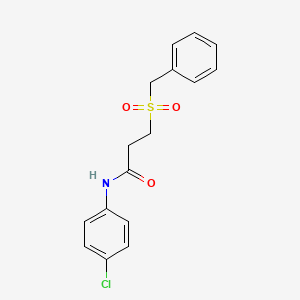

3-(benzylsulfonyl)-N-(4-chlorophenyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

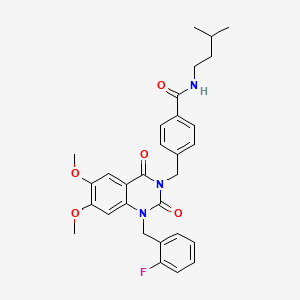

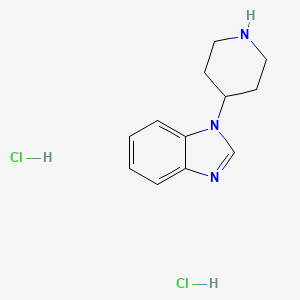

The compound “3-(benzylsulfonyl)-N-(4-chlorophenyl)propanamide” is an organic compound that contains a benzylsulfonyl group and a 4-chlorophenyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving sulfonyl chlorides and amines . Another method could involve the reaction of benzylsulfonyl chloride with 4-chlorophenylpropanamide .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzylsulfonyl group attached to a propanamide backbone, with a 4-chlorophenyl group attached to the nitrogen of the amide group .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The sulfonyl group could also potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用

Synthesis and Anticonvulsant Studies

One significant application of related sulfonamide compounds involves their synthesis and evaluation for anticonvulsant activity. Idris et al. (2011) synthesized isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, demonstrating potent activity against generalized seizures in mice models, surpassing some standard drugs in efficacy. This research underlines the potential of these compounds in developing new antiepileptic drugs (Idris, Ayeni, & Sallau, 2011).

Material Science and Polymer Applications

In material science, Woodfield et al. (2014) described the postpolymerization modification of poly(pentafluorophenyl acrylate) with zwitterionic amines, including benzylamine, to produce hydrophobically modified sulfobetaine copolymers. These materials, characterized by antifouling properties and stimulus-responsive behavior, highlight the versatility of benzylsulfonyl-based compounds in engineering advanced materials (Woodfield, Zhu, Pei, & Roth, 2014).

Antimicrobial Activity

Vinaya et al. (2009) explored the antimicrobial efficacy of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens affecting tomato plants, demonstrating the structure-activity relationship that influences antibacterial activity. This study presents an example of applying these compounds in agriculture to protect crops from bacterial and fungal diseases (Vinaya et al., 2009).

Proton Exchange Membranes in Fuel Cells

The development of proton exchange membranes for fuel cell applications has also been a key area of research. Matsumoto, Higashihara, and Ueda (2009) prepared locally and densely sulfonated poly(ether sulfone)s, demonstrating their potential in fuel cell applications due to their efficient proton conduction. This research indicates the role of sulfonamide compounds in advancing renewable energy technologies (Matsumoto, Higashihara, & Ueda, 2009).

作用機序

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-benzylsulfonyl-N-(4-chlorophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c17-14-6-8-15(9-7-14)18-16(19)10-11-22(20,21)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHINPBUCXNIHKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2820678.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2820679.png)

![1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2820682.png)

![6-Amino-4-(4-hydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2820686.png)

![10-(4-Methyl-1,3-thiazol-2-yl)-9-oxo-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2820689.png)

![N-(3-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2820694.png)

![1-[[2-(Cyanomethylamino)-2-oxoethyl]amino]-N-(cyclopropylmethyl)cyclopentane-1-carboxamide](/img/structure/B2820695.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2820697.png)